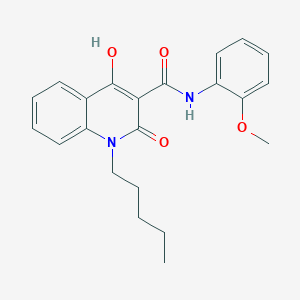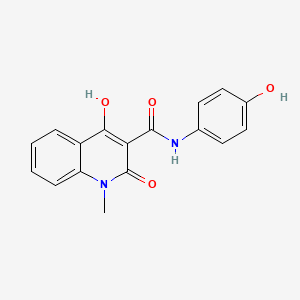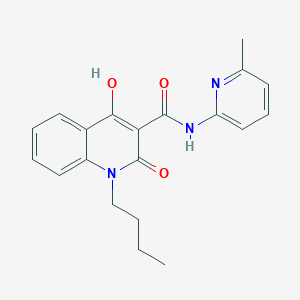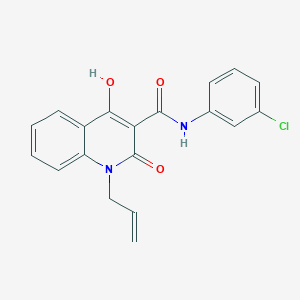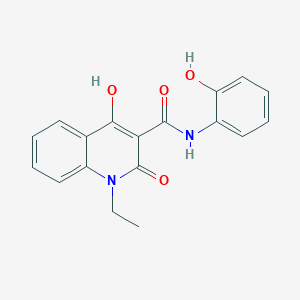
1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, and potential applications in different fields of research.
作用機序
The mechanism of action of 1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, studies have suggested that this compound exerts its effects by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways are involved in various cellular processes, including cell growth, proliferation, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has various biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from oxidative stress.
実験室実験の利点と制限
The advantages of using 1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments include its potential as a therapeutic agent for cancer and inflammatory diseases, its ability to inhibit the growth of bacteria and fungi, and its antioxidant properties. However, the limitations of using this compound include its limited solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. These include further studies on its mechanism of action, optimization of its synthesis method to improve its yield and purity, and evaluation of its potential as a therapeutic agent in different disease models. Additionally, studies can be conducted to determine the pharmacokinetics and toxicity of this compound in vivo, which can help determine its potential as a drug candidate.
合成法
The synthesis of 1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been achieved using different methods, including the reaction of 2-hydroxyacetophenone with ethyl cyanoacetate followed by cyclization using ammonium acetate and acetic acid. Another method involves the reaction of 2-hydroxyacetophenone with ethyl cyanoacetate followed by the addition of ammonium acetate and acetic anhydride. These methods have been optimized to yield high purity and yield of the compound.
科学的研究の応用
1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has shown potential in various fields of scientific research. It has been studied for its anticancer properties, where it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been studied for its anti-inflammatory properties, where it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-20-13-9-5-3-7-11(13)16(22)15(18(20)24)17(23)19-12-8-4-6-10-14(12)21/h3-10,21-22H,2H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKUKGBZSHDUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-quinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

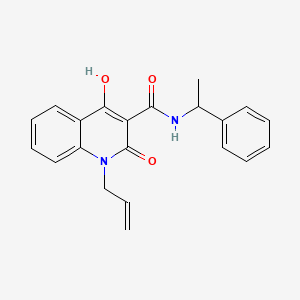
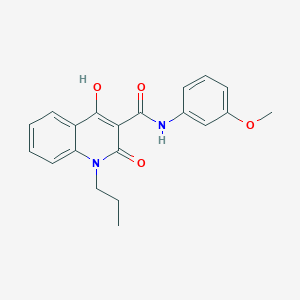


![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913392.png)
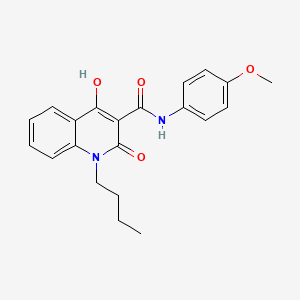

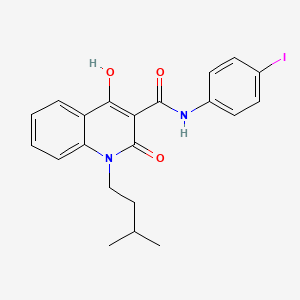
![1-allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913407.png)
